molecular formula C18H18F2N2OS2 B2641839 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326888-24-7

2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2641839
CAS No.: 1326888-24-7
M. Wt: 380.47
InChI Key: YFUANASXRJEKKM-UHFFFAOYSA-N
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Description

2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines a thienopyrimidine core with a difluorophenylmethylsulfanyl and pentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenylmethylsulfanyl Group: This step involves the reaction of the thienopyrimidine core with a difluorophenylmethylsulfanyl reagent, often under nucleophilic substitution conditions.

    Addition of the Pentyl Group: The final step involves the alkylation of the intermediate compound with a pentyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the thienopyrimidine core or the substituents.

    Substitution: The difluorophenylmethylsulfanyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-butyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

The uniqueness of 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the difluorophenylmethylsulfanyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(2,5-difluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2OS2/c1-2-3-4-8-22-17(23)16-15(7-9-24-16)21-18(22)25-11-12-10-13(19)5-6-14(12)20/h5-7,9-10H,2-4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUANASXRJEKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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